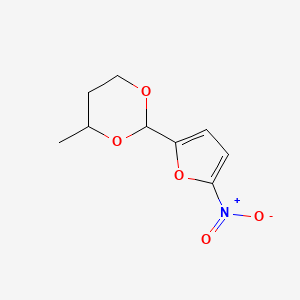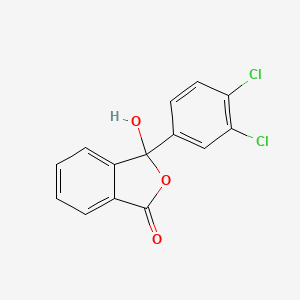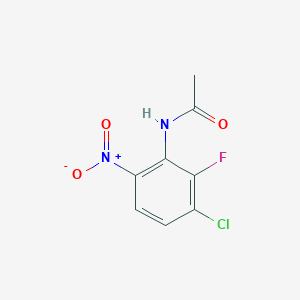
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is further connected to an acetamide group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen-containing groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Reduction: N-(3-Chloro-2-fluoro-6-aminophenyl)acetamide.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. The presence of the nitro group can lead to the generation of reactive nitrogen species, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-6-fluoro-3-nitrophenyl)acetamide
- N-(4-Chloro-2-fluoro-6-nitrophenyl)acetamide
- N-(3-Chloro-4-fluoro-6-nitrophenyl)acetamide
Uniqueness
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is unique due to the specific positioning of the chloro, fluoro, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H6ClFN2O3 |
|---|---|
Peso molecular |
232.59 g/mol |
Nombre IUPAC |
N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13) |
Clave InChI |
FVMRDXKBIFDGPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


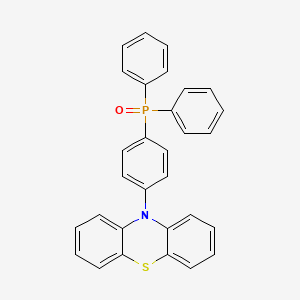
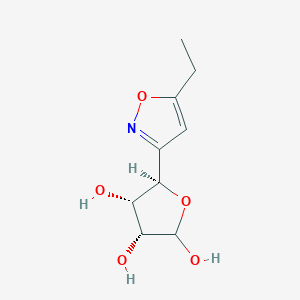
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
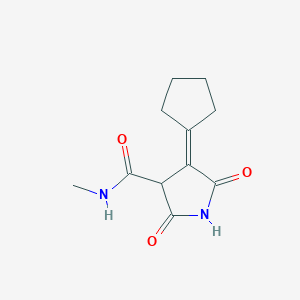

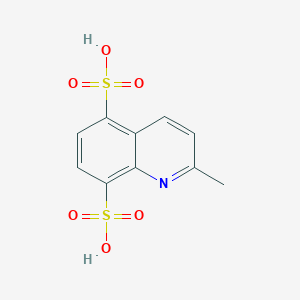
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
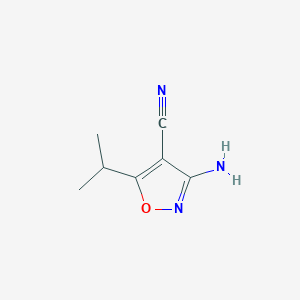
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)

